molecular formula C9H19N B1374667 2,4,4-Trimethylcyclohexan-1-amine CAS No. 1375982-88-9

2,4,4-Trimethylcyclohexan-1-amine

Cat. No. B1374667
M. Wt: 141.25 g/mol
InChI Key: UGNHWQCRWIYFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,4-Trimethylcyclohexan-1-amine is a chemical compound with the CAS Number: 1375982-88-9 . It has a molecular weight of 141.26 and its IUPAC name is 2,4,4-trimethylcyclohexanamine .


Molecular Structure Analysis

The InChI code for 2,4,4-Trimethylcyclohexan-1-amine is 1S/C9H19N/c1-7-6-9(2,3)5-4-8(7)10/h7-8H,4-6,10H2,1-3H3 . This indicates that the molecule consists of a cyclohexane ring with three methyl groups and one amine group attached.


Physical And Chemical Properties Analysis

2,4,4-Trimethylcyclohexan-1-amine is a liquid at room temperature .

Scientific Research Applications

2,4,4-Trimethylcyclohexan-1-amine is a chemical compound with the CAS Number: 1375982-88-9 . It has a molecular weight of 141.26 . This compound is typically stored at room temperature and has a physical form of liquid .

One potential application of this compound is in the field of conformational analysis and stereochemistry . In this context, it could be used in the study of cyclohexane derivatives. Students can build selected mono- and disubstituted cyclohexanes using model kits, predict the most stable conformation, and calculate conformational equilibria . They can also use computational chemistry programs to optimize the structures and confirm the lowest energy conformations .

Safety And Hazards

The safety information for 2,4,4-Trimethylcyclohexan-1-amine indicates that it is a dangerous substance. It has hazard statements H226, H302, and H314, which indicate that it is flammable, harmful if swallowed, and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2,4,4-trimethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7-6-9(2,3)5-4-8(7)10/h7-8H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNHWQCRWIYFFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4-Trimethylcyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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